molecular formula C9H15N3O B13271284 2-(Butan-2-yloxy)pyridine-3,4-diamine

2-(Butan-2-yloxy)pyridine-3,4-diamine

Cat. No.: B13271284
M. Wt: 181.23 g/mol
InChI Key: FVVZXEAIFNKTTN-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)pyridine-3,4-diamine is an organic compound with the molecular formula C9H15N3O It is a derivative of pyridine, featuring two amino groups at the 3 and 4 positions and a butan-2-yloxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)pyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the butan-2-yloxy group on the pyridine ring. The process can be summarized as follows:

    Starting Materials: 3,4-diaminopyridine and butan-2-ol.

    Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide.

    Reaction Conditions: Heating the mixture to around 100-150°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)pyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The butan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Butan-2-yloxy)pyridine-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminopyridine: A precursor to 2-(Butan-2-yloxy)pyridine-3,4-diamine, used in similar applications.

    2-(Methoxy)pyridine-3,4-diamine: A structurally related compound with a methoxy group instead of a butan-2-yloxy group.

    2-(Ethoxy)pyridine-3,4-diamine: Another related compound with an ethoxy group.

Uniqueness

This compound is unique due to the presence of the butan-2-yloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-butan-2-yloxypyridine-3,4-diamine

InChI

InChI=1S/C9H15N3O/c1-3-6(2)13-9-8(11)7(10)4-5-12-9/h4-6H,3,11H2,1-2H3,(H2,10,12)

InChI Key

FVVZXEAIFNKTTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=CC(=C1N)N

Origin of Product

United States

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